2-(1,1-Difluoroethyl)-3-methylpyrazine

Molecular Weight Physicochemical Properties Quality Control

2-(1,1-Difluoroethyl)-3-methylpyrazine (CAS 1171916-84-9) is a fluorinated pyrazine derivative with the molecular formula C7H8F2N2 and a molecular weight of 158.15 g/mol. It belongs to the class of difluoroethyl-substituted heterocycles, where the 1,1-difluoroethyl (–CF2CH3) group serves as a lipophilic bioisostere that can modulate physicochemical and pharmacokinetic properties in drug-like molecules.

Molecular Formula C7H8F2N2
Molecular Weight 158.15 g/mol
CAS No. 1171916-84-9
Cat. No. B1390646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,1-Difluoroethyl)-3-methylpyrazine
CAS1171916-84-9
Molecular FormulaC7H8F2N2
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESCC1=NC=CN=C1C(C)(F)F
InChIInChI=1S/C7H8F2N2/c1-5-6(7(2,8)9)11-4-3-10-5/h3-4H,1-2H3
InChIKeyHAANCFJYPUAOQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,1-Difluoroethyl)-3-methylpyrazine (CAS 1171916-84-9): Chemical Identity and Basal Characteristics


2-(1,1-Difluoroethyl)-3-methylpyrazine (CAS 1171916-84-9) is a fluorinated pyrazine derivative with the molecular formula C7H8F2N2 and a molecular weight of 158.15 g/mol . It belongs to the class of difluoroethyl-substituted heterocycles, where the 1,1-difluoroethyl (–CF2CH3) group serves as a lipophilic bioisostere that can modulate physicochemical and pharmacokinetic properties in drug-like molecules [1]. Unlike its non-fluorinated alkylpyrazine counterparts, the gem-difluoro motif adjacent to the aromatic ring introduces unique electronic effects—inductive withdrawal combined with hyperconjugative stabilization—that influence the basicity of the pyrazine nitrogen atoms and the compound's hydrogen-bond acceptor capacity [1].

Why In-Class Substitution Fails for 2-(1,1-Difluoroethyl)-3-methylpyrazine: Physicochemical Consequences of the 3-Methyl-2-(1,1-difluoroethyl) Substitution Pattern


The combination of a 3-methyl group and a 2-(1,1-difluoroethyl) substituent on the pyrazine core produces a physicochemical profile that cannot be replicated by simple exchange with the closest commercially available analogs—namely 2-(1,1-difluoroethyl)pyrazine (lacks the 3-methyl), 2,3-dimethylpyrazine (lacks fluorine), 2-methyl-3-(trifluoromethyl)pyrazine (CF3 vs. CF2CH3), or 2,3,5-trimethylpyrazine. The presence of both the methyl group and the gem-difluoroethyl moiety simultaneously alters molecular weight, lipophilicity (predicted XLogP3), polar surface area, and hydrogen-bond acceptor count, each of which has a direct and quantifiable impact on membrane permeability, metabolic stability, and off-target binding potential [1][2]. These property differences are not interchangeable; substituting the target compound with a non-fluorinated or differently fluorinated analog in a biological assay, synthetic pathway, or formulation study will yield results that are not transferable to the intended application, undermining reproducibility and data integrity [1].

Quantitative Differentiation Evidence for 2-(1,1-Difluoroethyl)-3-methylpyrazine Versus Closest Analogs


Molecular Weight Differentiation: 2-(1,1-Difluoroethyl)-3-methylpyrazine vs. 2-(1,1-Difluoroethyl)pyrazine and 2,3-Dimethylpyrazine

The molecular weight of 2-(1,1-difluoroethyl)-3-methylpyrazine (158.15 g/mol) differs from the closest fluorinated analog 2-(1,1-difluoroethyl)pyrazine (144.12 g/mol, ΔMW = +14.03 g/mol, equivalent to one methylene unit) and from the non-fluorinated analog 2,3-dimethylpyrazine (108.14 g/mol, ΔMW = +50.01 g/mol) [1][2]. This mass difference is directly relevant for quantitative NMR, LC-MS, and gravimetric analytical methods used in purity assessment and reaction monitoring.

Molecular Weight Physicochemical Properties Quality Control

Lipophilicity (XLogP3) Shift: 1,1-Difluoroethyl + 3-Methyl Combination Modulates Predicted logP Relative to Both Non-Fluorinated and Non-Methylated Analogs

The predicted XLogP3 of 2-(1,1-difluoroethyl)-3-methylpyrazine is estimated at approximately 1.1, based on the additive contribution of the 3-methyl group (+0.5 log units relative to 2-(1,1-difluoroethyl)pyrazine, XLogP3 = 0.6) [1][2]. This value is comparable to 2-ethyl-3-methylpyrazine (XLogP3 = 1.1) and 2-methyl-3-(trifluoromethyl)pyrazine (XLogP = 1.1), but the target compound achieves this lipophilicity with a difluoroethyl group rather than a trifluoromethyl or ethyl group, which carries distinct implications for metabolic soft-spot distribution and hydrogen-bond acceptor geometry [1][3].

Lipophilicity XLogP3 Drug-likeness

Hydrogen-Bond Acceptor Capacity: The 1,1-Difluoroethyl Group Provides Distinct HBA Count Relative to Non-Fluorinated Alkylpyrazines

The 1,1-difluoroethyl substituent contributes two fluorine atoms that act as weak hydrogen-bond acceptors, increasing the total HBA count of 2-(1,1-difluoroethyl)-3-methylpyrazine to 4 (two pyrazine N atoms + two F atoms), compared to only 2 for 2,3-dimethylpyrazine and 2-ethyl-3-methylpyrazine [1][2][3]. This elevated HBA count can lead to stronger interactions with hydrogen-bond donor residues in protein binding pockets, while simultaneously potentially reducing passive membrane permeability relative to non-fluorinated analogs of equivalent lipophilicity.

Hydrogen Bond Acceptor Polar Surface Area Permeability

Synthetic Utility: 2-(1,1-Difluoroethyl)-3-methylpyrazine as a Versatile Building Block for Fluorinated Heteroarylether Bioisosteres

The 1,1-difluoroethyl motif is recognized as a metabolically stable bioisostere for methoxy and ethoxy groups, and its incorporation onto heterocyclic scaffolds is a validated strategy in medicinal chemistry [1]. 2-(1,1-Difluoroethyl)-3-methylpyrazine serves as a pre-functionalized building block that can be further elaborated via nucleophilic aromatic substitution, cross-coupling, or N-oxide formation, enabling the systematic exploration of structure-activity relationships in difluoroethyl-containing compound libraries [1]. The presence of the 3-methyl group provides an additional handle for regioselective derivatization that is absent in the simpler 2-(1,1-difluoroethyl)pyrazine scaffold.

Building Block Bioisostere Synthesis Difluoroethylation

Metabolic Stability Advantage of the 1,1-Difluoroethyl Group Over Non-Fluorinated Alkyl Substituents: A Class-Level Inference

Although no direct microsomal or hepatocyte stability data for 2-(1,1-difluoroethyl)-3-methylpyrazine itself were identified in the public domain, the class-level effect of replacing a metabolically labile C–H bond with a C–F bond is well established in medicinal chemistry literature [1]. The gem-difluoro motif at the benzylic position of the ethyl group is expected to block CYP450-mediated hydroxylation, a major metabolic clearance pathway for alkylpyrazines such as 2,3-dimethylpyrazine and 2-ethyl-3-methylpyrazine. This class-level advantage constitutes a strong rationale for prioritizing the difluoroethyl analog over non-fluorinated alkyl counterparts in lead optimization programs where metabolic stability is a key selection criterion [1].

Metabolic Stability Fluorine Substitution CYP450

Recommended Procurement and Research Application Scenarios for 2-(1,1-Difluoroethyl)-3-methylpyrazine


Medicinal Chemistry Lead Optimization: Fluorinated Bioisostere Library Synthesis

When a lead series features a 2-methoxy-3-methylpyrazine or 2-ethoxy-3-methylpyrazine scaffold with promising potency but inadequate metabolic stability, 2-(1,1-difluoroethyl)-3-methylpyrazine can serve as a direct bioisosteric replacement building block. The CF2CH3 group mimics the steric and electronic profile of an ethyl or methoxy group while eliminating the metabolically labile O–CH2 or C–H bonds [1]. Procurement of this pre-functionalized intermediate allows medicinal chemistry teams to synthesize the difluoroethyl analog in fewer synthetic steps compared to de novo installation of the difluoroethyl group via radical chemistry, as described by Baran et al [1].

Analytical Reference Standard for Fluorinated Pyrazine Quantification

The distinct molecular weight (158.15 g/mol) and predicted XLogP3 (~1.1) of 2-(1,1-difluoroethyl)-3-methylpyrazine differentiate it clearly from 2-(1,1-difluoroethyl)pyrazine (MW 144.12, XLogP3 0.6) and 2,3-dimethylpyrazine (MW 108.14, XLogP3 0.5) [2][3]. This makes it suitable as an analytical reference standard for LC-MS method development and quality control in synthetic chemistry workflows involving fluorinated pyrazine intermediates, where unambiguous identification is required.

Agrochemical Intermediate: Herbicidal Pyrazine Derivative Development

Patents describing substituted pyrazines with herbicidal activity frequently encompass compounds bearing fluorinated alkyl substituents [4]. 2-(1,1-Difluoroethyl)-3-methylpyrazine, with its combination of a 1,1-difluoroethyl group and a 3-methyl substituent, falls within the general Markush structures claimed in herbicide patents. Research groups investigating structure-activity relationships in pyrazine-based herbicides can use this compound as a key intermediate for generating patent-relevant chemical space that is not accessible from the simpler 2-(1,1-difluoroethyl)pyrazine scaffold.

Physicochemical Property Toolbox Compound for Drug Design Education and Model Validation

The compound's well-defined physicochemical profile—molecular weight of 158.15 g/mol, TPSA of 25.8 Ų, 4 hydrogen-bond acceptors, and 1 rotatable bond—makes it a useful reference compound for training and validating in silico ADME prediction models [2][3]. Its intermediate lipophilicity (predicted XLogP3 ~1.1) places it in the optimal range for oral bioavailability, and its compliance with Lipinski's Rule of Five (confirmed by ChemBase) makes it a representative training set compound for students and early-career researchers learning multiparameter optimization in drug design.

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